![molecular formula C26H27N3O B5200207 7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5200207.png)
7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol, also known as TTQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTQ belongs to the class of quinoline-based compounds and has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of 7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol depends on its specific application. In anti-cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation. In anti-microbial research, this compound has been shown to disrupt the bacterial cell membrane, leading to cell lysis and death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, depending on its specific application. In anti-cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In anti-inflammatory research, this compound has been shown to reduce inflammation, alleviate pain, and improve joint mobility. In anti-microbial research, this compound has been shown to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has several advantages for lab experiments, including its high solubility in water, its stability under physiological conditions, and its low toxicity. However, this compound also has some limitations, including its relatively high cost, its limited availability, and its potential for non-specific binding to proteins and other biomolecules.
Zukünftige Richtungen
There are several future directions for research on 7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and delivery, the exploration of its mechanism of action in various biological systems, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound as a fluorescent probe for imaging biological systems and as a ligand for synthesizing metal complexes with novel properties is an area of active research.
Synthesemethoden
7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol can be synthesized using several methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Negishi coupling reaction. The most commonly used method for synthesizing this compound is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 7-chloro-8-quinolinol with 4-tert-butylphenylboronic acid and 2-pyridinylboronic acid in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In material science, this compound has been used as a fluorescent probe for detecting metal ions and as a ligand for synthesizing metal complexes. In analytical chemistry, this compound has been used for the determination of trace amounts of metal ions in environmental and biological samples.
Eigenschaften
IUPAC Name |
7-[(4-tert-butylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O/c1-17-8-9-19-12-15-21(25(30)24(19)28-17)23(29-22-7-5-6-16-27-22)18-10-13-20(14-11-18)26(2,3)4/h5-16,23,30H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZJNIZUSHWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5200124.png)
![9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5200125.png)
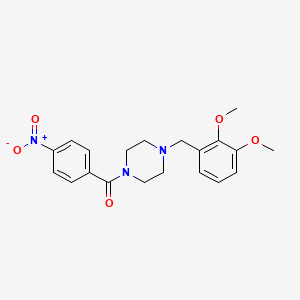
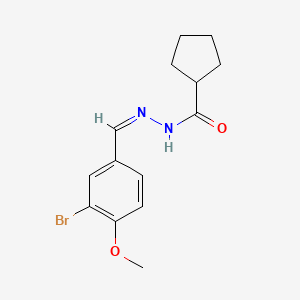

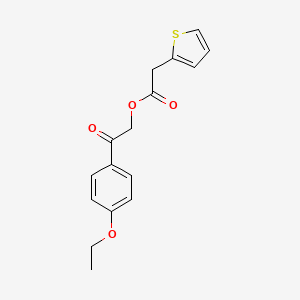
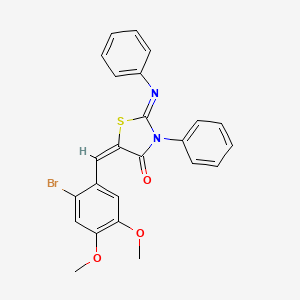
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1-methyl-4-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B5200156.png)
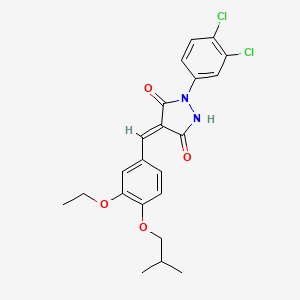
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5200168.png)
![4-{5-[(5-cyano-2-hydroxy-4-methyl-6-oxo-3(6H)-pyridinylidene)methyl]-2-furyl}benzenesulfonamide](/img/structure/B5200179.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5200189.png)
![4-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5200205.png)
![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5200223.png)
